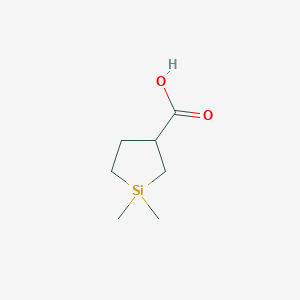
1,1-Dimethylsilolane-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1-Dimethylsilolane-3-carboxylic acid is a chemical compound with the molecular formula C7H14O2Si and a molecular weight of 158.272. It is related to 3-{[(tert-butoxy)carbonyl]amino}-1,1-dimethylsilolane-3-carboxylic acid, which has a molecular weight of 273.4 .
Chemical Reactions Analysis
Carboxylic acids, such as this compound, can undergo a variety of chemical reactions, including esterification with alcohols, amide formation with amines, and reduction to alcohols . They can also react with bases to form salts .Wissenschaftliche Forschungsanwendungen
Surface Modification and Bonding Techniques
Novel bonding techniques for poly(dimethylsiloxane) (PDMS)-based devices have been developed using chemical surface modifications, employing functionalization to present primary amine groups on PDMS surfaces and carboxylic acid groups on glass or gold substrates. This method facilitates irreversible bonding through peptide bond formation at room temperature, offering comparable bond strengths to conventional methods and expanding surface chemistry varieties for PDMS device bonding (Ouellet et al., 2010).
Supramolecular Structures
Research on siloxane-containing dicarboxylic acids has led to the development of novel supramolecular structures. For instance, a coordination compound formed from a novel dicarboxylic acid and copper hydroxide exhibited a self-assembled three-dimensional supramolecular structure, demonstrating potential for advanced material applications (Zaltariov et al., 2014).
Catalytic Reduction Processes
The selective reduction of carboxylic acids to aldehydes using a nickel-catalyzed process illustrates the utility of silane reductants in producing aldehydes from various substrates, including those relevant to pharmaceuticals. This scalable method offers a direct route to deuterated aldehydes, highlighting the broad applicability of carboxylic acid derivatives in chemical synthesis (Iosub et al., 2019).
Molecular Engineering
Research into carboxylic acid dimers provides insights into molecular engineering, particularly in the context of hydrogen bonding and hydrophobic interactions. The study of these dimers in aqueous solutions aids in understanding the fundamental forces driving self-association and assembly processes, which are crucial for designing molecular systems and materials (Chen et al., 2008).
Eigenschaften
IUPAC Name |
1,1-dimethylsilolane-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O2Si/c1-10(2)4-3-6(5-10)7(8)9/h6H,3-5H2,1-2H3,(H,8,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTGIOYSEHUTRJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si]1(CCC(C1)C(=O)O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O2Si |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl (3-azabicyclo[4.1.0]heptan-6-yl)carbamate](/img/structure/B2828838.png)
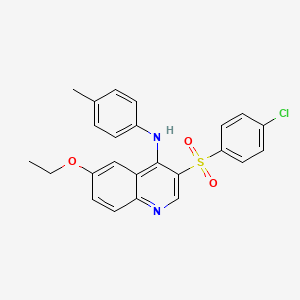
![5-ethyl-11-oxo-N-[4-(trifluoromethoxy)phenyl]-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2828841.png)

![3-chloro-4-{3-[(1H-pyrazol-1-yl)methyl]azetidin-1-yl}pyridine](/img/structure/B2828845.png)
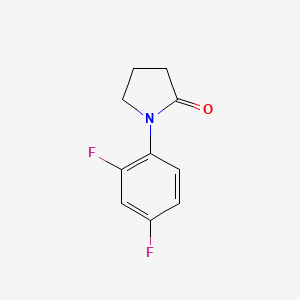
![(4-Benzylpiperazino)[3-(4-chlorophenyl)-5-(methylsulfanyl)-2-thienyl]methanone](/img/structure/B2828848.png)
![7-[(E)-2-[3-(4-tert-butylphenoxy)phenyl]ethenyl]-3-(4-chlorophenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2828849.png)
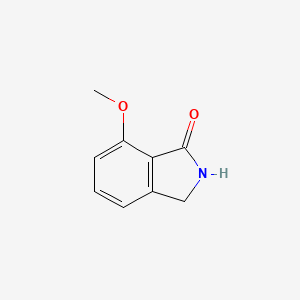
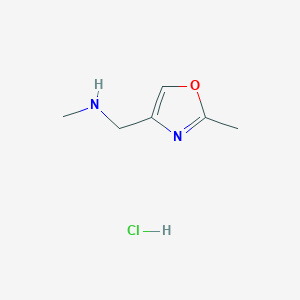
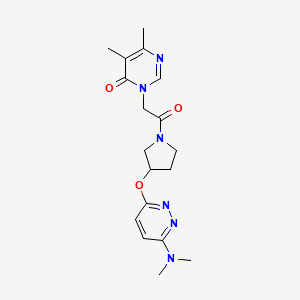
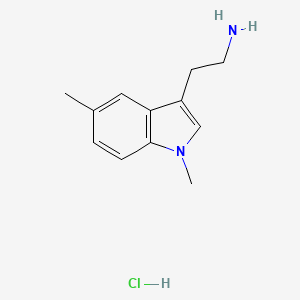
![7-Hydroxy-8-[(4-methylpiperazin-1-yl)methyl]-4-(2-oxochromen-3-yl)chromen-2-one](/img/structure/B2828858.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2828861.png)